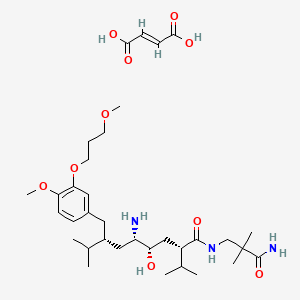
Losartan Impurity 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan Impurity 2 is a byproduct found in the synthesis of losartan, a medication primarily used to treat high blood pressure and to protect the kidneys from damage due to diabetes. This impurity is significant because it can affect the purity and efficacy of the final pharmaceutical product. The presence of impurities in drug substances is a critical concern for regulatory agencies, as they can impact the safety and effectiveness of the medication.
Vorbereitungsmethoden
The preparation of Losartan Impurity 2 involves several synthetic routes and reaction conditions. One method involves the alkylation of losartan during its production process. This impurity is formed as a result of side reactions that occur during the synthesis of losartan. The preparation method typically includes the following steps:
Alkylation Reaction: The reaction involves the use of alkylating agents under controlled conditions to produce the impurity.
Isolation and Purification: High-performance liquid chromatography (HPLC) is often used to isolate and purify the impurity from the reaction mixture.
Characterization: Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize the impurity
Analyse Chemischer Reaktionen
Losartan Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the impurity. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. .
Wissenschaftliche Forschungsanwendungen
Losartan Impurity 2 has several scientific research applications, including:
Pharmaceutical Research: It is used to study the impurity profile of losartan and to ensure the safety and efficacy of the drug.
Analytical Chemistry: It serves as a reference standard for the development and validation of analytical methods for impurity detection.
Toxicology Studies: It is used to assess the potential toxic effects of impurities in pharmaceutical products.
Regulatory Compliance: It helps in meeting the stringent regulatory requirements for impurity identification and quantification in drug substances .
Wirkmechanismus
The mechanism of action of Losartan Impurity 2 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacological profile of losartan by potentially interacting with the angiotensin II receptor or other molecular targets. Further research is needed to fully understand its effects and interactions .
Vergleich Mit ähnlichen Verbindungen
Losartan Impurity 2 can be compared with other impurities found in sartan drugs, such as:
Irbesartan Impurity: Similar to losartan impurity, it is formed during the synthesis of irbesartan.
Valsartan Impurity: Formed during the synthesis of valsartan, it shares a similar chemical structure with losartan impurity.
Candesartan Impurity: Another impurity found in the synthesis of candesartan, it also shares structural similarities with losartan impurity. This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of losartan
Eigenschaften
CAS-Nummer |
1407521-00-9 |
|---|---|
Molekularformel |
C22H20ClN3O |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 |
InChI-Schlüssel |
YGFYCMCIBMLOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B600906.png)






